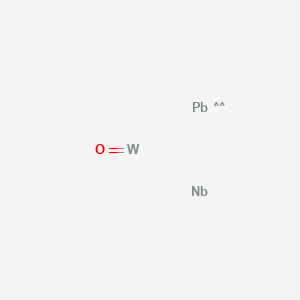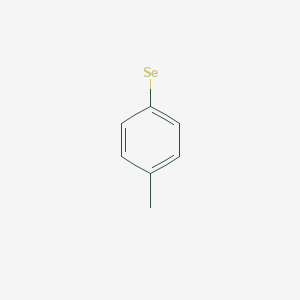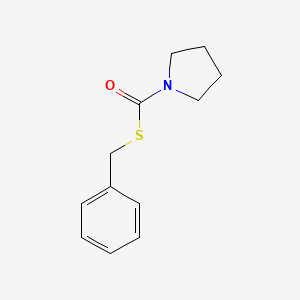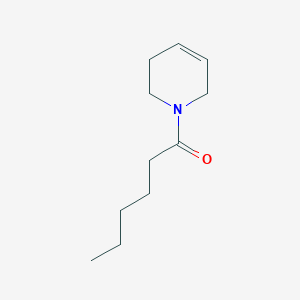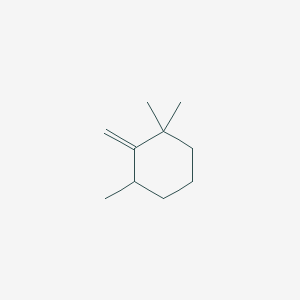
1,1,3-Trimethyl-2-methylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-2-methylidenecyclohexane is a chemical compound with the molecular formula C10H18. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and one methylene group attached to the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3-Trimethyl-2-methylidenecyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of 1,1,3-trimethylcyclohexane with methylene chloride in the presence of a strong base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trimethyl-2-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-2-methylidenecyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-2-methylidenecyclohexane involves its interaction with various molecular targets. The presence of the methylene group allows it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
- 1,3,3-Trimethylcyclohexene
Uniqueness
1,1,3-Trimethyl-2-methylidenecyclohexane is unique due to the presence of the methylene group, which imparts distinct reactivity compared to other trimethylcyclohexane derivatives. This structural feature allows it to undergo specific addition reactions that are not possible with its analogs .
Propiedades
Número CAS |
40514-66-7 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8-6-5-7-10(3,4)9(8)2/h8H,2,5-7H2,1,3-4H3 |
Clave InChI |
WVCGHSCRZZMFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1=C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


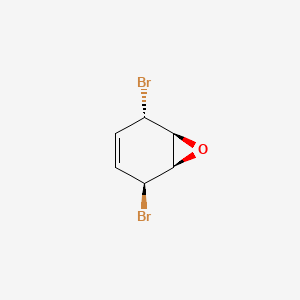


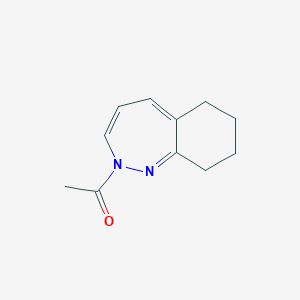


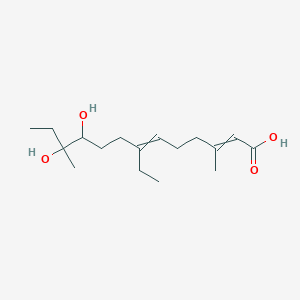

![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)

